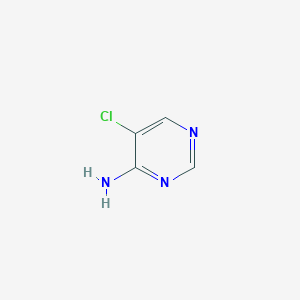

4-Amino-5-chloropyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Medicinal and Organic Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, holds a position of paramount importance in the fields of medicinal and organic chemistry. bohrium.comresearchgate.net Its prevalence in nature and the versatility of its chemical structure make it a "privileged scaffold," a core molecular framework that can be readily modified to interact with a wide range of biological targets. bohrium.comnih.gov This has led to its extensive use in the discovery and development of new therapeutic agents and other functional molecules. gsconlinepress.com The ability to alter the pyrimidine skeleton at its various positions allows for the fine-tuning of a compound's pharmacological and physicochemical properties. mdpi.com

The biological significance of pyrimidines is fundamentally rooted in their role as essential components of life's most basic molecules. researchgate.net The nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives that form the structural basis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). researchgate.netignited.innih.gov This central role in genetic material is a primary reason for their widespread therapeutic applications, as many drugs are designed to interfere with nucleic acid metabolism, particularly in cancer and antiviral therapies. ignited.innih.gov

Beyond nucleic acids, the pyrimidine moiety is found in essential vitamins like thiamine (B1217682) (vitamin B1) and in various natural products. researchgate.netnih.gov Synthetic pyrimidine derivatives have been developed into a vast array of clinically significant drugs with diverse pharmacological activities, including:

Anticancer agents: 5-Fluorouracil is a well-known pyrimidine-based antimetabolite used in chemotherapy. researchgate.net

Antimicrobial agents: Compounds like trimethoprim (B1683648) exhibit antibacterial properties by targeting dihydrofolate reductase. researchgate.net

Antiviral agents: Pyrimidine analogs are crucial in the treatment of viral infections, including HIV. ignited.inbenthamdirect.com

Central Nervous System (CNS) agents: The first barbiturate (B1230296) hypnotic, barbitone, is a pyrimidine derivative. researchgate.net

The broad spectrum of biological activities also includes anti-inflammatory, analgesic, anticonvulsant, antioxidant, and antihypertensive properties, making the pyrimidine nucleus a constant focus of drug discovery research. ignited.innih.govijpsr.com

Table 1: Examples of Biologically Active Pyrimidine Derivatives

| Compound Name | Class | Biological Application |

|---|---|---|

| Cytosine | Nucleobase | Component of DNA and RNA |

| Thymine | Nucleobase | Component of DNA |

| Uracil | Nucleobase | Component of RNA |

| 5-Fluorouracil | Antimetabolite | Anticancer agent researchgate.net |

| Trimethoprim | Dihydrofolate Reductase Inhibitor | Antibacterial agent researchgate.net |

| Pyrimethanil | Anilinopyrimidine | Fungicide used in agriculture mdpi.com |

The pyrimidine ring is not just a component of naturally occurring molecules but also a versatile and fundamental building block in synthetic organic chemistry for creating novel bioactive compounds. bohrium.comresearchgate.net Its structure allows for numerous chemical modifications, enabling chemists to design and synthesize large libraries of compounds for biological screening. nih.govmdpi.com The nitrogen atoms in the ring can participate in hydrogen bonding, a key interaction for drug-receptor binding, while the carbon atoms can be functionalized with various substituents to modulate activity, selectivity, and pharmacokinetic properties. bohrium.com

The synthesis of functionalized pyrimidines, particularly those bearing amino and halogen groups, provides precursors for a wide range of structural alterations. researchgate.net These intermediates are crucial for constructing more complex heterocyclic systems and for introducing specific functionalities that can enhance a molecule's therapeutic potential. researchgate.netmdpi.com The development of efficient synthetic methods, such as the Biginelli reaction, allows for the straightforward assembly of the pyrimidine core, further accelerating its use in drug discovery and agrochemical research. acs.org

Overview of Halogenated Aminopyrimidines as Synthetic Intermediates

Within the vast family of pyrimidine derivatives, halogenated aminopyrimidines stand out as particularly valuable synthetic intermediates. researchgate.net The presence of both a halogen atom (e.g., chlorine, fluorine) and an amino group on the pyrimidine ring provides two distinct points of reactivity. The halogen acts as a good leaving group for nucleophilic substitution reactions, while the amino group can be a nucleophile itself or be modified through various chemical transformations. researchgate.netmdpi.com This dual functionality makes compounds like 4-Amino-5-chloropyrimidine highly sought-after precursors for building more complex molecules.

Direct halogenation of 2-aminopyrimidines is a common method for producing these key intermediates. google.com For example, 2-amino-5-halogenopyrimidines can be synthesized by treating the corresponding 2-aminopyrimidine (B69317) with a halogenating agent in an aqueous solution. google.com

The introduction of halogen atoms into drug candidates is a widely used strategy in medicinal chemistry to optimize a molecule's properties. tutorchase.commdpi.com Halogens can increase a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. tutorchase.com They can also enhance binding affinity to a biological target and improve metabolic stability, leading to a longer duration of action. tutorchase.comnih.gov Consequently, halogenated aminopyrimidines are critical starting materials for synthesizing pharmaceuticals with improved efficacy. researchgate.net For instance, 5-chloro-substituted pyrimidine derivatives have been shown to exhibit consistent biological activities. researchgate.net

The utility of halogenated aminopyrimidines extends beyond the life sciences into material science and the synthesis of dyes. Aryl halides, including halogenated pyrimidines, are versatile building blocks for organic functional materials due to their polarized carbon-halogen bonds. researchgate.net They are used as starting materials for creating conjugated polymers, organic semiconductors, and organic optoelectronic materials. researchgate.net The incorporation of highly conjugated systems, often built using cross-coupling reactions involving halogenated heterocycles, is a common strategy in materials research. acs.org

In the field of dyes, halogenated compounds are used to create colorants with specific properties. nih.gov Halogenated hydrocarbons can act as carriers in dyeing processes, particularly for synthetic fibers like polyester. google.com Furthermore, the pyrimidine structure itself can be part of a chromophore system. The ability to functionalize the pyrimidine ring via its halogen and amino groups allows for the synthesis of novel dyes with tailored colors and performance characteristics, such as improved lightfastness or binding to a substrate. nih.govgoogle.com

Structure

2D Structure

Propriétés

IUPAC Name |

5-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNBBHICRUONJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627225 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-82-3 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 5 Chloropyrimidine and Its Derivatives

Direct Synthesis Approaches to 4-Amino-5-chloropyrimidine

Direct synthesis strategies provide pathways to the target molecule either by constructing the pyrimidine (B1678525) core with the desired substituents or by regioselective modification of polysubstituted pyrimidines.

One fundamental approach to pyrimidine synthesis involves the cyclization of acyclic precursors. For compounds analogous to this compound, such as its bromo-derivative, a common route starts with raw materials like ethyl 2-ethoxyacetoacetate (EMME) and urea (B33335). guidechem.com This multi-step process includes the initial construction of the pyrimidine ring (cyclization), followed by substitution and hydrolysis reactions to install the required functional groups. guidechem.com A patented method for a related compound, 2-amino-4-chloropyrimidine-5-carboxamide (B13665657), also highlights a multi-step synthesis beginning with diethyl malonate, which undergoes nitrosation, reduction, cyclization with guanidinium (B1211019) hydrochloride, chlorination, and finally hydrolysis.

A significant challenge in the multi-step cyclization routes is the reaction yield, which can be low. guidechem.com For instance, the synthesis of 4-amino-5-bromo-2-chloropyrimidine (B1273702) via the EMME and urea method is noted for its simple operation but suffers from low product output. guidechem.com Consequently, alternative methods starting from pre-formed pyrimidine rings, such as the amination of dichloropyrimidines, are often preferred as they can offer milder reaction conditions and are more suitable for industrial-scale production. guidechem.com Optimization of the cyclization pathway for 2-amino-4-chloropyrimidine-5-carboxamide has led to an industrially viable process with yields between 74-85% and high purity, demonstrating that with careful control of conditions, these routes can be efficient.

A more prevalent and often higher-yielding strategy for synthesizing this compound and its derivatives is the direct amination of a corresponding dichloropyrimidine. This approach leverages the high reactivity of chloropyrimidines toward nucleophiles. proquest.com A key starting material for the analogous 4-amino-5-bromo-2-chloropyrimidine is 5-bromo-2,4-dichloropyrimidine, which undergoes amination with ammonia (B1221849) under reflux conditions. guidechem.com Similarly, the amination of various dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783), serves as a versatile method for introducing amino groups onto the pyrimidine core. acs.orgmdpi.com

Table 1: Examples of Amination Reactions on Dichloropyrimidines

| Starting Material | Amine | Product(s) | Key Observation | Reference(s) |

| 2,4-Dichloropyrimidine | Neutral N-nucleophiles | Mixture of C4/C2 isomers (1:1 to 4:1) | Moderate regioselectivity for C4 | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Secondary amines | C4-amino product | High regioselectivity (>30:1) with Pd-catalysis | acs.org |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | C4-amino product | High regioselectivity for C4 | researchgate.netresearchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | C2-amino product | Excellent regioselectivity for C2 | researchgate.netnih.govacs.org |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | N-(6-chloropyrimidin-4-yl)amine | Mono-amination product, yield affected by amine sterics | mdpi.com |

The amination of dichloropyrimidines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgbyjus.com This pathway is characteristic of aromatic rings that are rendered electron-deficient by the presence of heteroatoms (like the two nitrogen atoms in the pyrimidine ring) and electron-withdrawing substituents. byjus.comnumberanalytics.com The SNAr reaction is a two-step process: youtube.com

Addition: The nucleophile (an amine) attacks one of the carbon atoms bearing a chlorine atom. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The nitrogen atoms in the pyrimidine ring help to stabilize this intermediate by delocalizing the negative charge. proquest.com

Elimination: The leaving group (a chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final aminated product. youtube.com

This mechanism is distinct from SN1 and SN2 reactions. The SN2 pathway is impeded by the steric hindrance of the aromatic ring, while the SN1 pathway is unfavorable due to the instability of the resulting aryl cation. wikipedia.org

A critical aspect of SNAr reactions on polysubstituted pyrimidines is regioselectivity—the preferential substitution at one position over another. In 2,4-dichloropyrimidines, nucleophilic attack generally occurs selectively at the C-4 position. acs.orgwuxiapptec.com This preference is explained by electronic factors; quantum mechanics calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is primarily distributed at the C-4 position, making it the most electrophilic and susceptible to nucleophilic attack. wuxiapptec.com

However, this regioselectivity is highly sensitive to the substitution pattern on the pyrimidine ring and the nature of the nucleophile. wuxiapptec.commontana.edu

Substitution at C-5: An electron-withdrawing group (like -NO₂) at the C-5 position enhances the inherent selectivity for C-4 substitution. researchgate.netnih.govacs.org Conversely, a sterically bulky group at C-5 can influence the C-4/C-2 selectivity. wuxiapptec.com The use of a 5-trimethylsilyl group has been reported as a key strategy to direct amination to the C-2 position. mit.edudatapdf.com

Substitution at C-6: The presence of a strong electron-donating group (like -OMe or -NHMe) at the C-6 position can reverse the selectivity, favoring substitution at the C-2 position. wuxiapptec.com

Nature of the Nucleophile: While secondary amines often show moderate C-4 selectivity with 2,4-dichloropyrimidines, tertiary amines can be used to achieve excellent C-2 selectivity. nih.govacs.org Furthermore, while amines typically attack 2-MeSO₂-4-chloropyrimidine at the C-4 position, alkoxides and formamide (B127407) anions selectively attack the C-2 position. wuxiapptec.com

Catalysis: Palladium-catalyzed amination reactions have been developed to achieve high C-4 regioselectivity, especially with secondary amines where uncatalyzed reactions give poor selectivity. acs.org

Both steric and electronic factors profoundly influence the rate and outcome of SNAr reactions on the pyrimidine core. wuxiapptec.com

Electronic Factors: The reactivity of the pyrimidine ring is governed by its electron density. The two ring nitrogens are strongly electron-withdrawing, making the ring electron-deficient and thus activated towards nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -NO₂, -CN, -CF₃) on the ring further decrease electron density, stabilize the negatively charged Meisenheimer intermediate, and increase the rate of reaction. numberanalytics.comacs.org

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OMe, -NHMe) increase electron density on the ring, which can deactivate it towards nucleophilic attack or alter the regioselectivity by changing the relative electrophilicity of the carbon atoms. wuxiapptec.com

Steric Factors: Steric effects arise from the spatial arrangement of atoms. wuxiapptec.com Steric hindrance, the slowing of reactions due to steric bulk, plays a crucial role. wuxiapptec.com

Substituent Hindrance: Bulky substituents adjacent to a potential reaction site can physically block the incoming nucleophile, hindering its approach and slowing or preventing substitution at that position. A bulky group at C-5, for example, can influence the selectivity between the C-4 and C-2 positions. wuxiapptec.com

Nucleophile Hindrance: The size of the nucleophilic amine also impacts reactivity. An increase in the steric hindrance of the amine can lead to lower yields in amination reactions. mdpi.com

Amination Reactions of Dichloropyrimidines

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Mechanisms in Amination

Catalytic Approaches (e.g., Pd(0) Catalysis)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of complex pyrimidine derivatives. The use of Pd(0) catalysts is particularly prominent in C-N bond formation (amination) to introduce amino substituents onto the pyrimidine ring. mdpi.com However, the application of these methods to substrates like 4-aminopyrimidines can be challenging. For instance, the primary amino group of 4-amino-2-chloropyrimidine (B189420) can interact with the palladium catalyst or the boronic acid coupling partner, potentially complicating the reaction. scispace.com

In the synthesis of unsymmetrical 4,6-diaminopyrimidines, Pd(0) catalysis has been employed to introduce a second amino group into 4-amino-6-chloropyrimidine (B18116). mdpi.com The choice of phosphine (B1218219) ligand is critical to the success of these reactions. While ligands like BINAP have been used, they can sometimes lead to complex mixtures and the formation of N,N-diheteroarylation byproducts. The use of bulky donor phosphine ligands such as DavePhos, Ph-JosiPhos, and Cy-JosiPhos has been explored to improve yields and minimize side reactions, though success can be substrate-dependent. mdpi.com For example, the amination of 4-amino-6-chloropyrimidine with certain amines in the presence of a Pd(0)/DavePhos catalyst has yielded unsymmetrical products in moderate yields of 40-46%. mdpi.com

The conversion of halogenated pyrimidines is a key strategy. For example, the palladium-catalyzed reaction of 4-azido-5-ethenylpyrimidines, which can be prepared from chloroiodopyrimidines, leads to the formation of pyrrolo[2,3-d]pyrimidines. clockss.org This highlights the versatility of palladium catalysis in creating fused heterocyclic systems from pyrimidine precursors.

Investigation of Prototropic Equilibria in Aminopyrimidines

Prototropy, the phenomenon where isomers (tautomers) exist in equilibrium through the migration of a proton, is a critical consideration in the chemistry of aminopyrimidines. bas.bg 4-Aminopyrimidine (B60600) (4APM) can exist in different tautomeric forms, primarily the amine form and various imine forms, which differ in the position of a labile proton and the arrangement of double bonds. bas.bgresearchgate.net While the amine form is predominant in the solid state and for isolated molecules, the presence of multiple tautomers can significantly influence reactivity. bas.bg

This tautomeric equilibrium is particularly relevant in synthetic reactions. For example, 4-amino-6-chloropyrimidines can exist as two tautomers, which can increase the mobility of the N-H proton of the amino group. mdpi.com This enhanced acidity can facilitate undesired side reactions, such as N,N-diheteroarylation, during palladium-catalyzed amination processes. mdpi.com The formation of oligomeric byproducts has been observed, complicating the isolation of the desired monosubstituted product. mdpi.com Understanding and controlling these equilibria are therefore crucial for developing selective synthetic methods. The study of protolytic equilibria and the conformation of the amino group, influenced by factors like ortho-C methylation, provides further insight into the behavior of these compounds. nih.gov

Precursor-Based Synthetic Strategies

The selection of the starting material is fundamental to the successful synthesis of this compound and its derivatives. Various halogenated pyrimidines serve as versatile precursors, allowing for sequential and regioselective introduction of functional groups.

Utilizing 5-Bromo-2,4-dichloropyrimidine as Starting Material

5-Bromo-2,4-dichloropyrimidine is a valuable and frequently used starting material for the synthesis of trisubstituted pyrimidines. chemicalbook.com Its utility stems from the differential reactivity of the halogen substituents, which allows for a combination of nucleophilic substitution and palladium-catalyzed cross-coupling reactions. chemicalbook.com

A common strategy involves the selective amination of 5-bromo-2,4-dichloropyrimidine. For instance, reacting this precursor with ammonia allows for the synthesis of 4-amino-5-bromo-2-chloropyrimidine. guidechem.com This reaction is typically carried out by stirring the starting material with ammonia in a suitable solvent, followed by filtration and purification of the resulting product. guidechem.comechemi.com The conditions are generally mild and the starting materials are readily accessible, making this route suitable for larger-scale production. guidechem.com The resulting 4-amino-5-bromo-2-chloropyrimidine can then be further functionalized, for example, through palladium-catalyzed reactions to introduce groups at the 5-position. echemi.com

Derivatization of other Pyrimidine Intermediates

A wide array of other pyrimidine intermediates can be derivatized to yield complex pyrimidine structures. For example, 4,6-dichloropyrimidine can undergo monoamination with various amines to produce 4-amino-6-chloropyrimidine compounds. mdpi.com These intermediates can then be subjected to a second amination, often under Pd(0) catalysis, to generate unsymmetrical 4,6-diaminopyrimidines. mdpi.com

Another versatile precursor is 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. This compound can undergo nucleophilic aromatic substitution (SNAr) reactions where the chlorine atoms are displaced by nucleophiles. Interestingly, reactions with amines in an alcohol solvent can lead to competition between the amine (a soft nucleophile) and the alkoxide (a hard nucleophile) from the solvent, resulting in both amination and solvolysis products. mdpi.com

The synthesis can also start from non-pyrimidine precursors. A multi-step industrial method for producing 2-amino-4-chloropyrimidine-5-carboxamide begins with diethyl malonate, proceeding through steps of nitrosation, reduction, cyclization with guanidine, chlorination with phosphorus oxychloride, and finally hydrolysis to yield the target molecule.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of pyrimidine derivatives. A key focus is the reduction or elimination of hazardous organic solvents.

Solvent-Free or Environmentally Benign Solvent Systems

Solvent-free reaction conditions offer significant environmental benefits by reducing waste and avoiding the use of toxic and volatile organic compounds. The chlorination of hydroxypyrimidines, a common step in the synthesis of chloropyrimidines, can be performed efficiently under solvent-free or low-solvent conditions. mdpi.comresearchgate.net This process typically involves heating the hydroxylated precursor with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine, in a sealed reactor at high temperatures. researchgate.net This method has proven suitable for large-scale (multigram and kilogram) preparations of important chloropyrimidine intermediates. researchgate.net

Three-component condensation reactions under solvent-free conditions also represent a green approach. For example, dihydropyrimido[4,5-d]pyrimidines have been synthesized in a one-pot reaction by heating 6-[(dimethylamino)methylene amino]uracil, an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of acetic acid. scialert.net While not a direct synthesis of this compound, these methodologies showcase the potential for developing more environmentally friendly routes to related pyrimidine structures. The use of water as a green solvent is also being explored for the synthesis of various heterocyclic compounds, which could provide future avenues for pyrimidine synthesis. mdpi.com

Catalyst Development for Sustainable Synthesis

The drive towards green chemistry has spurred significant research into developing novel catalysts that promote the sustainable synthesis of pyrimidine derivatives. rasayanjournal.co.in These efforts aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rasayanjournal.co.in Key advancements include the use of sophisticated metal-pincer complexes and metal-free systems that enable highly efficient and selective transformations under environmentally benign conditions.

A notable development is the use of pincer-type catalysts, which are known for their high stability and catalytic activity. For instance, iridium-based PN₅P–pincer complexes have been successfully employed in the multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org This method is highly sustainable as it proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.org This approach allows for the regioselective synthesis of highly substituted pyrimidines in excellent yields. acs.org

Similarly, new Nickel(II)-NNO pincer complexes have been developed for the acceptorless dehydrogenative annulation (ADA) of alcohols to form pyrimidine analogues. acs.org This strategy is efficient, with catalyst loadings as low as 2 mol %, and produces the desired products in high yields (up to 92%). acs.org The only byproducts are water and hydrogen gas, underscoring the green credentials of this method. acs.org The viability of this protocol for industrial application has been demonstrated through successful gram-scale synthesis. acs.org Research has also explored other transition metals, including iron and copper, for similar dehydrogenative functionalizations. acs.org

These advanced catalytic systems represent a significant step forward in the sustainable production of complex pyrimidine structures, offering high efficiency while adhering to the principles of green chemistry.

Table 1: Performance of Advanced Catalysts in Sustainable Pyrimidine Synthesis

| Catalyst System | Substrates | Reaction Type | Key Conditions | Yield | Byproducts | Reference |

|---|---|---|---|---|---|---|

| PN₅P-Ir Pincer Complex | Amidines, Alcohols | Multicomponent Condensation/Dehydrogenation | 130 °C, 24 h | Up to 93% | H₂, H₂O | acs.org |

| Ni(II)-NNO Pincer Complexes | Primary Alcohols, Amidines, 1-Phenylethanol | Acceptorless Dehydrogenative Annulation (ADA) | 2 mol% catalyst | Up to 92% | H₂, H₂O | acs.org |

| Fe-NNN Complex | Alcohols, Amidines | Dehydrogenative Functionalization | 3 mol% catalyst | N/A | H₂, H₂O | acs.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch production, particularly for scaling up reactions. researchgate.netacs.org This methodology involves conducting chemical reactions in a continuous stream through tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. acs.orgcuriaglobal.com

The application of continuous flow processing to the synthesis of pyrimidines and related heterocycles offers enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions, due to the small reaction volumes and superior heat exchange capabilities. acs.org It enables rapid reaction optimization and can significantly shorten reaction times compared to batch processes. acs.org For instance, a Suzuki coupling reaction that takes several hours in a batch reactor can be completed in minutes under continuous flow conditions. acs.org

A primary challenge in implementing flow chemistry is the handling of solids, as reactants, intermediates, products, or byproducts can precipitate out of the reaction mixture, leading to clogging and system failure. hybrid-chem.com Strategies to mitigate this include careful solvent selection to ensure all components remain in solution under the processing conditions. hybrid-chem.com When solids are unavoidable, specialized reactor designs such as continuous stirred-tank reactors (CSTRs) can be employed to manage slurries effectively. hybrid-chem.com

While specific examples detailing the continuous flow synthesis of this compound are not prevalent in public literature, the principles have been successfully applied to structurally similar compounds. For example, the synthesis of 4-(dimethylamino)pyridine (DMAP) has been achieved efficiently using a continuous flow protocol for the nucleophilic aromatic substitution (SNAr) of 4-chloropyridine, demonstrating the technology's applicability to this class of reactions. researchgate.net This approach offers a faster and more economical route to production. researchgate.net The development of continuous flow methods for intermediates like this compound holds the promise of safer, more efficient, and scalable manufacturing for the pharmaceutical and chemical industries. curiaglobal.com

Table 2: Comparison of Batch vs. Continuous Flow Processing for Heterocycle Synthesis

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | acs.org |

| Scalability | Challenging, requires reactor redesign | Straightforward, by extending operation time | curiaglobal.com |

| Safety | Higher risk with exothermic/hazardous reactions | Inherently safer due to small volumes and better control | acs.org |

| Process Control | Limited control over temperature/mixing gradients | Precise control over all reaction parameters | acs.org |

| Heat Transfer | Inefficient, can lead to hotspots | Highly efficient due to high surface-area-to-volume ratio | acs.org |

| Solid Handling | Generally straightforward | Can be challenging, may cause clogging | hybrid-chem.com |

Advanced Spectroscopic and Structural Characterization of 4 Amino 5 Chloropyrimidine and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-amino-5-chloropyrimidine and its derivatives, offering precise insights into the molecular framework.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in substituted pyrimidines. nih.govresearchgate.netcore.ac.uk These methods are particularly crucial when dealing with complex substitution patterns or overlapping signals in one-dimensional spectra. For instance, in a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines, the application of HMQC and HMBC allowed for the complete spectral assignment for all compounds. nih.govresearchgate.netcore.ac.uk

In the study of pyrimidine (B1678525) derivatives of ivalin (B1214184) acetate (B1210297), 2D NMR (¹H and ¹³C) was instrumental in establishing the structure and stereochemistry of newly formed C-C, C-N, or C-S bonds resulting from stereoselective Michael additions. nih.gov Similarly, for substituted pyrimidine and uracil-based derivatives, 2D NMR techniques like ¹H-¹H COSY, ¹H-¹³C HMQC, and ¹H-¹³C HMBC are routinely used to confirm signal assignments. mdpi.com For example, in the analysis of newly synthesized 2-amino-4-chloro-pyrimidine derivatives, ¹H and ¹³C NMR were used to confirm their structures, with chemical shifts reported in ppm and coupling constants in Hz. nih.gov

The following table illustrates typical ¹H and ¹³C NMR chemical shifts for a substituted pyrimidine derivative, showcasing the type of data obtained from these experiments.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrimidine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H | 8.30 (s) | 158.2 |

| Pyrimidine-NH₂ | 7.97 (vbrs) | 162.72 |

| Substituent-Aryl-H | 8.38 (d, 8.7) | 137.8 |

| Substituent-Aryl-H | 7.65 (d, 9.0) | 129.2 |

| Pyrimidine-C4 | - | 163.47 |

| Pyrimidine-C5 | - | 93.56 |

| Pyrimidine-C6 | - | 157.42 |

This table is a composite representation based on typical values and may not correspond to a single specific molecule. Data sourced from studies on substituted pyrimidines. core.ac.uknih.gov

Solid-State NMR (SSNMR) spectroscopy is a powerful tool for characterizing the polymorphic forms of crystalline solids, as different crystal packing arrangements lead to distinct NMR spectra. This technique is particularly sensitive to the local electronic environment of the nuclei. rsc.org For molecules like this compound, which can potentially exist in different crystalline forms, SSNMR can differentiate between polymorphs by analyzing the chemical shifts and relaxation times of nuclei such as ¹³C and ¹⁵N. rsc.orgnih.gov

The ¹⁴N quadrupolar parameters, C(Q) and η(Q), obtained from static ¹⁴N SSNMR spectra, are highly sensitive to variations in the electric field gradient around the nitrogen nucleus and can be used to distinguish between different polymorphs. rsc.org While specific SSNMR studies on this compound are not widely reported, the methodology has been successfully applied to other nitrogen-containing heterocycles and amino acids like glycine (B1666218) to differentiate their polymorphic forms. rsc.org Computational methods, such as plane-wave density functional theory (DFT), can be used in conjunction with experimental SSNMR to confirm quadrupolar parameters and determine the orientation of the electric field gradient tensors. rsc.org Furthermore, techniques like high-resolution proton-detected SSNMR can be adapted to investigate the structural polymorphism of complex biomolecules containing amino sugar units, highlighting the versatility of this method. biorxiv.org

NMR spectroscopy is a key method for investigating tautomerism, a phenomenon common in amino-substituted nitrogen heterocyles. For certain 4-amino-6-chloropyrimidines, the presence of both amino and imino tautomers can be observed in ¹H NMR spectra, often indicated by line broadening of NH and heterocyclic ring proton signals. mdpi.com Temperature-dependent NMR studies can provide insights into the kinetics of this prototropic equilibrium. mdpi.com

For related compounds like 4-amino-2-chloropyrimidine-5-carbonitrile, theoretical calculations combined with spectral analysis can probe the existence of different tautomers. elsevierpure.com In some cases, such as with 2-amino-5-chloropyrimidine-4-carboxylic acid, the compound exists predominantly in one tautomeric form under standard conditions due to the stability of the functional groups present. The potential for amino-imino tautomerism in derivatives of 4-amino-6-chloropyrimidine (B18116) has also been a subject of study. grafiati.com

Dynamic processes, such as restricted rotation around C-N bonds or ring inversion in substituents, can also be studied using variable-temperature NMR. These dynamic exchanges can lead to changes in the NMR timescale, providing information on the energy barriers of these processes.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule.

FTIR and Raman spectra of this compound and its congeners exhibit characteristic bands corresponding to the pyrimidine ring and its substituents. The assignment of these vibrational modes is often supported by quantum chemical calculations, such as DFT. elsevierpure.comcore.ac.uk

For the pyrimidine ring, characteristic vibrations include ring stretching, ring breathing, and various in-plane and out-of-plane deformation modes. researchgate.netijprems.com For example, in 5-methyl pyrimidine, the ring planar deformation modes ν6a and ν6b are assigned at 559 and 639 cm⁻¹, respectively. ijprems.com The C-Cl stretching vibration in chloro-substituted pyridines and pyrimidines typically appears in the range of 505-710 cm⁻¹. core.ac.uk

The amino group gives rise to characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region, as well as scissoring, wagging, and twisting modes at lower frequencies. core.ac.uk For instance, in 2-amino-5-chloropyridine (B124133), N-H asymmetric and symmetric stretching vibrations are observed around 3550 cm⁻¹ and 3452 cm⁻¹, respectively. core.ac.uk The C-NH₂ stretching vibration is often found near 1300 cm⁻¹. ijprems.com

The following table provides a representative summary of key vibrational modes for substituted aminopyrimidines.

Table 2: Representative Vibrational Mode Assignments for Substituted Aminopyrimidines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Asymmetric Stretch | 3560 - 3484 | FTIR/Raman |

| N-H Symmetric Stretch | 3450 - 3300 | FTIR/Raman |

| C-H Aromatic Stretch | ~3100 - 3000 | FTIR/Raman |

| C=N Ring Stretch | 1620 - 1550 | FTIR/Raman |

| C=C Ring Stretch | 1580 - 1400 | FTIR/Raman |

| N-H Scissoring | ~1650 | FTIR |

| C-NH₂ Stretch | ~1370 - 1300 | FTIR/Raman |

| Ring Breathing Mode | ~1000 - 980 | Raman |

| C-Cl Stretch | 840 - 505 | FTIR/Raman |

This table is a composite representation based on data from various substituted pyrimidines and pyridines. core.ac.ukijprems.comchalcogen.ro

FTIR and Raman spectroscopy are highly sensitive to intermolecular interactions, particularly hydrogen bonding. acs.orgnih.govprimescholars.com The formation of hydrogen bonds, such as between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of another, leads to characteristic shifts in the vibrational frequencies of the involved functional groups. rsc.orgresearchgate.net

Specifically, the N-H stretching bands in the IR spectrum broaden and shift to lower wavenumbers upon hydrogen bond formation. primescholars.comscirp.org The magnitude of this shift can be correlated with the strength of the hydrogen bond. rsc.org Temperature-dependent FTIR studies can be employed to investigate the thermodynamics of hydrogen bond formation and dissociation. researchgate.net

In the solid state, the vibrational spectra can provide evidence for the specific hydrogen-bonding motifs that dictate the crystal packing. By analyzing the shifts in the N-H and ring nitrogen-related vibrations, it is possible to deduce the nature of the supramolecular assembly. elsevierpure.com For example, studies on hydrogen bonding between pyrimidine and water have shown that the pyrimidine ring breathing mode is a sensitive marker for such interactions. acs.orgnih.govacs.org While direct studies on this compound are limited, the principles derived from studies on similar molecules like 4-aminopyridine (B3432731) and other pyrimidine derivatives are directly applicable. acs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (200-700 nm). libretexts.org This technique is particularly useful for studying molecules containing conjugated π systems and heteroatoms with non-bonding electrons, both of which are present in this compound.

Molecules or parts of molecules that absorb light in the UV-Vis region are known as chromophores. libretexts.org The pyrimidine ring, with its alternating double bonds and nitrogen heteroatoms, constitutes the core chromophore in this compound. The absorption of UV energy promotes electrons from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The electronic spectrum of aminopyrimidines is primarily characterized by two types of transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in aromatic and conjugated systems and result in strong absorption bands.

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These are generally of lower energy and have weaker absorption intensity compared to π → π* transitions.

The substituents on the pyrimidine ring—the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) group—modulate the energy of the molecular orbitals and thus influence the wavelength of maximum absorption (λmax). For instance, studies on related substituted pyridines and pyrimidines show distinct absorption maxima. A congener, 1,1'-(this compound-2,6-diyl)dipyridinium dichloride, exhibits absorption maxima (λmax) at 314 nm and 230 nm when measured in methanol. psu.edu Another related compound, 2-amino-5-chloropyridine, shows a UV cut-off wavelength of around 345 nm. researchgate.net The solvent environment can also shift these absorption bands.

| Solvent | Absorption Maxima (λmax) |

|---|---|

| Methanol | 314 nm, 230 nm |

| Acetonitrile | 319 nm, 231 nm |

| Dichloromethane | 331 nm |

X-ray Diffraction (XRD) Studies

X-ray diffraction is an indispensable tool for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms, a three-dimensional model of the molecular and crystal structure can be constructed.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the packing of molecules within the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π–π stacking. mdpi.com

While a dedicated SCXRD study for this compound is not widely reported, extensive research on its congeners provides a clear picture of its expected structural features. For example, the crystal structure of 4-amino-3,5-dichloropyridine (B195902) reveals that molecules are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains. nih.goviucr.org These chains are further interconnected by offset π–π stacking interactions. nih.goviucr.org Similarly, studies on cocrystals of 4-amino-2-chloropyridine (B126387) show the formation of acid-base pairs held together by N-H···O interactions. mdpi.com These interactions are fundamental to the field of crystal engineering, where they are used to design novel supramolecular assemblies. mdpi.com

| Parameter | Value / Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | N—H⋯N Hydrogen Bonding |

| Secondary Interactions | Offset π–π Stacking, Halogen–π Interactions |

| Supramolecular Motif | Chains extending along the b-axis |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a bulk crystalline sample, which consists of many tiny, randomly oriented crystallites. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. PXRD is crucial for confirming the phase purity of a synthesized compound and for identifying and characterizing polymorphs. mdpi.com

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.org Different polymorphs of the same compound can have different physical properties. Research on a ternary adduct involving 2-amino-5-chloropyridine demonstrated the existence of two distinct polymorphic forms: a ternary molecular salt (Form I) and a neutral ternary co-crystal (Form II). rsc.org These two forms were readily distinguished by their unique PXRD patterns. rsc.org The ability to simulate a powder pattern from single-crystal data also allows for direct comparison and confirmation that the bulk material is the same as the single crystal studied. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental formula. scirp.org Techniques such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry are commonly employed for HRMS analysis. scirp.orgoup.com

For this compound, with the molecular formula C₄H₄ClN₃, HRMS can unambiguously confirm its elemental composition. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. Any deviation between the measured exact mass and the theoretical value is typically in the low parts-per-million (ppm) range, providing high confidence in the assigned formula. The computed monoisotopic mass for the isomeric compound 4-Amino-6-chloropyrimidine is 129.0093748 Da, which would be identical for this compound. nih.gov

| Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Neutral Molecule [M] | C₄H₄ClN₃ | 129.00937 |

| Protonated Molecule [M+H]⁺ | C₄H₅ClN₃⁺ | 130.01719 |

| Sodiated Adduct [M+Na]⁺ | C₄H₄ClN₃Na⁺ | 152.00014 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of chemical compounds. wikipedia.orgnih.gov The process involves multiple stages of mass analysis, typically separated by a step of ion fragmentation. wikipedia.org In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected by the first mass analyzer. These selected ions are then fragmented through processes like collision-induced dissociation (CID), where they collide with neutral gas molecules (e.g., argon, helium, or nitrogen). wikipedia.orgwikipedia.org This collision converts some of the ion's kinetic energy into internal energy, leading to the breakage of chemical bonds and the formation of smaller product ions. wikipedia.org The second mass analyzer then separates and detects these product ions, generating a product ion spectrum that provides detailed structural information about the precursor ion. wikipedia.org

For a molecule like this compound, MS/MS analysis is crucial for confirming its identity and characterizing its structure. The fragmentation patterns observed are indicative of the molecule's specific arrangement of atoms and functional groups.

Ionization and Precursor Ion Selection

In the initial step, this compound is ionized, commonly forming a molecular radical cation (M⁺•). Given the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks corresponding to the isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. pg.edu.pl For this compound (C₄H₄ClN₃), the monoisotopic mass is approximately 129.01 Da for the ³⁵Cl-containing molecule. Therefore, the precursor ions selected for MS/MS analysis would be at m/z 129 and m/z 131.

Proposed Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion is dictated by the stability of the resulting fragments and the relative strengths of its chemical bonds. Based on the fragmentation behavior of related chloropyrimidines and aminopyrimidines, several key pathways can be proposed. researchgate.netresearchgate.net

A primary fragmentation event for halogenated aromatic compounds is the loss of the halogen radical. researchgate.net For this compound, this would involve the loss of a chlorine radical (•Cl) from the molecular ion (m/z 129) to form a cation at m/z 94. This fragment corresponds to the 4-aminopyrimidine (B60600) cation.

Another characteristic fragmentation pathway for pyrimidine and its derivatives involves the elimination of a neutral molecule of hydrogen cyanide (HCN). researchgate.netepj.org This process is a hallmark of nitrogen-containing heterocyclic rings. The pyrimidine ring can undergo cleavage, leading to the expulsion of an HCN molecule (27 Da). This can occur from the molecular ion or subsequent fragment ions. For instance, the fragment at m/z 94 could lose HCN to produce a fragment at m/z 67.

Further fragmentation can occur through the breakdown of the pyrimidine ring structure, leading to smaller charged fragments. These pathways are often complex but provide a detailed fingerprint of the molecule's core structure.

The table below outlines the proposed key fragmentation steps for this compound.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 129/131 | •Cl (Chlorine radical) | 94 | 4-Aminopyrimidine cation |

| 129/131 | HCN (Hydrogen cyanide) | 102/104 | C₃H₃ClN₂⁺ |

| 94 | HCN (Hydrogen cyanide) | 67 | C₃H₃N₂⁺ |

| 67 | HCN (Hydrogen cyanide) | 40 | C₂H₂N⁺ |

Fragmentation Analysis of Congeners

The study of congeners, or structurally similar compounds, provides valuable insight into the expected fragmentation of this compound.

2-Chloropyrimidine (B141910): Studies on 2-chloropyrimidine (m/z 114/116) show that a primary fragmentation pathway is the loss of the chlorine atom. researchgate.net Subsequent fragmentation involves the loss of HCN, which is a common feature for pyrimidine-based molecules. researchgate.netepj.org The fragmentation of 2-chloropyrimidine provides a direct analogy for the expected behavior of the chloro-substituent on the pyrimidine ring. researchgate.net

Aminopyrimidines and Aminopyridines: The mass spectra of aminopyrimidines and the closely related aminopyridines are characterized by the stability of the molecular ion and fragmentation pathways involving the loss of HCN from the ring. massbank.eu For example, 4-aminopyridine (m/z 94) shows a prominent fragment at m/z 67, corresponding to the loss of HCN. massbank.eu This supports the proposed fragmentation of the m/z 94 ion generated from this compound.

The following table summarizes the key fragment ions observed for these congeners.

| Compound | Molecular Ion (m/z) | Primary Fragment(s) (m/z) | Key Neutral Loss |

| 2-Chloropyrimidine | 114/116 | 79 | •Cl, HCN |

| 4-Aminopyridine | 94 | 67 | HCN |

| Pyrimidine | 80 | 53, 52 | HCN, C₂H₂ |

By combining the principles of MS/MS with the empirical data from related structures, a detailed and scientifically sound analysis of the fragmentation pathways of this compound can be achieved, enabling its unambiguous identification and structural characterization.

Computational Chemistry and Theoretical Studies of 4 Amino 5 Chloropyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in elucidating the geometric, spectroscopic, and electronic properties of pyrimidine (B1678525) derivatives.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-Amino-5-chloropyrimidine, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the minimum energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized geometry represents a true energy minimum.

Conformational analysis of this compound would investigate the rotational barriers around the C-NH2 bond. While the pyrimidine ring itself is largely planar, the orientation of the amino group can vary. Theoretical calculations can determine the relative energies of different conformers and the energy barriers to their interconversion. kyoto-u.ac.jpethz.ch Studies on similar molecules have shown that the planarity of the molecule is a key determinant of its electronic properties and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) Note: This data is illustrative and based on typical values from DFT calculations on similar pyrimidine structures. Actual experimental values may differ.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C4-N(amino) | ~1.36 |

| Bond Length (Å) | C5-Cl | ~1.74 |

| Bond Length (Å) | C4-C5 | ~1.41 |

| Bond Angle (°) | N3-C4-C5 | ~121.5 |

| Bond Angle (°) | C4-C5-C6 | ~118.0 |

| Dihedral Angle (°) | N3-C4-N(amino)-H | ~180.0 (planar) |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.gov These theoretical shifts are valuable for assigning signals in experimental spectra. schrodinger.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. researchgate.net These frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. A scaling factor is often applied to the calculated frequencies to better match experimental FT-IR and FT-Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.nettandfonline.com This analysis provides information about the wavelengths of maximum absorption (λmax) and the corresponding molecular orbital transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Theoretical) Note: This data is illustrative and based on typical values from TD-DFT and GIAO calculations on analogous compounds.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| UV-Vis (in Ethanol) | λmax (nm) | ~270-290 |

| 1H NMR (in DMSO-d6) | δ (H at C2) (ppm) | ~8.1 |

| δ (H at C6) (ppm) | ~8.3 | |

| 13C NMR (in DMSO-d6) | δ (C4) (ppm) | ~155 |

| δ (C5) (ppm) | ~110 | |

| IR (cm-1) | C-Cl Stretch | ~700-750 |

Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. DFT provides key insights through the analysis of frontier molecular orbitals and the molecular electrostatic potential.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular stability and reactivity. researchgate.nettci-thaijo.org A smaller energy gap suggests higher reactivity. researchgate.net For this compound, the HOMO is typically localized on the amino group and the pyrimidine ring, while the LUMO is distributed over the pyrimidine ring. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electrophilic and nucleophilic sites. mdpi.com In the MEP of this compound, negative potential (red and yellow regions) is expected around the nitrogen atoms of the pyrimidine ring, indicating sites susceptible to electrophilic attack. The regions around the amino hydrogens would show positive potential (blue regions), representing likely sites for nucleophilic interaction. tci-thaijo.orgnih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the motion and interactions of molecules over time.

Ligand-Target Interactions and Binding Affinity Predictions

MD simulations are invaluable in drug discovery for understanding how a ligand, such as this compound or its derivatives, interacts with a biological target, typically a protein. researchgate.net The simulation tracks the movements of the ligand within the protein's binding site, revealing key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. researchgate.net By calculating the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), researchers can predict the binding affinity of the ligand for its target. researchgate.net These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction

QSAR and ADMET prediction models are computational tools that correlate the chemical structure of a compound with its biological activity and pharmacokinetic properties.

QSAR: QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activity. jbiochemtech.com For a series of this compound derivatives, descriptors such as lipophilicity (logP), electronic parameters (from DFT), and topological indices can be used to build a model that predicts their potency against a specific target. jbiochemtech.comnih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical in the early stages of drug development. 3ds.com In silico tools can estimate properties like human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential toxicity. 3ds.comresearchgate.netnih.gov For this compound, these predictions would help assess its drug-likeness and identify potential liabilities before committing to costly experimental studies.

Article Generation Infeasible Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature, it has been determined that generating an article on the chemical compound “this compound” that strictly adheres to the requested outline is not feasible. The specific computational and theoretical studies required for the specified sections—including prediction of biological activity profiles, in silico drug-likeness and toxicity assessment, and Hirshfeld surface analysis with quantification of non-covalent interactions—have not been published for this particular compound.

While computational chemistry is a common approach for characterizing novel molecules, and numerous studies exist for related pyrimidine derivatives, the specific data for this compound is absent from the available scientific literature. For example, detailed Hirshfeld surface analyses, which quantify intermolecular interactions, have been published for structurally similar compounds like 4-Amino-3,5-dichloropyridine (B195902), but not for the target molecule. nih.goviucr.orgresearchgate.net Similarly, in silico predictions of biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are available for various other chloropyrimidine derivatives, but none of the located sources apply these analyses directly to this compound. nih.govnih.gov

To fulfill the user's request would require fabricating data and research findings, which is contrary to the principles of scientific accuracy and integrity. Therefore, the article cannot be written as the necessary, specific source material does not exist in the public domain.

Biological Activity and Pharmacological Significance of 4 Amino 5 Chloropyrimidine Derivatives

Anti-Cancer and Anti-Tumor Activity

The quest for novel and effective anti-cancer agents has led to the investigation of numerous synthetic compounds, with 4-amino-5-chloropyrimidine derivatives emerging as a promising area of research. These compounds have demonstrated notable cytotoxic and anti-proliferative activities against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and pathways crucial for cancer cell growth and survival.

Inhibition of Kinases (e.g., EGFR, FAK, RET)

A primary mechanism through which this compound derivatives exert their anti-cancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a common feature in many cancers, making it a key target for anti-cancer therapies. Pyrimidine (B1678525) derivatives have been extensively studied as EGFR inhibitors. The 4-anilinoquinazoline (B1210976) scaffold, structurally related to 4-aminopyrimidine (B60600), is a well-established pharmacophore for EGFR inhibition.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis. Several FAK inhibitors are based on the 2,4-diaminopyrimidine (B92962) scaffold. For instance, TAE226, a dual inhibitor of FAK and insulin-like growth factor-I receptor kinase (IGF-1R), is synthesized from 2,4,5-trichloropyrimidine (B44654). The synthesis of various FAK inhibitors with a 2,4-diaminopyrimidine motif often utilizes 2,4,5-trichloropyrimidine as a starting material, highlighting the importance of the chloro-substituted pyrimidine ring in targeting this kinase.

RET Kinase: The RET proto-oncogene encodes a receptor tyrosine kinase, and its mutations or rearrangements are implicated in various cancers, including thyroid and lung cancer. Pyrazolopyrimidine scaffolds have been identified as potent inhibitors of RET kinase. For example, a series of pyrazolo[1,5-a]pyrimidin-5-amine (B1396055) derivatives have been developed as inhibitors of RETV804M kinase, a drug-resistant mutant. These inhibitors are designed to bind to the hinge region of the kinase, a common strategy for kinase inhibitor development.

| Kinase Target | Derivative Type | Key Findings |

| EGFR | 4-Anilinoquinazolines (related to 4-aminopyrimidines) | Well-established pharmacophore for EGFR inhibition. |

| FAK | 2,4-Diaminopyrimidine derivatives | TAE226, synthesized from 2,4,5-trichloropyrimidine, is a dual FAK/IGF-1R inhibitor. |

| RET | Pyrazolopyrimidine derivatives | Potent inhibitors of wild-type and mutant RET kinase have been developed. |

Molecular Mechanisms of Action (e.g., DNA Topoisomerase Inhibition)

Beyond kinase inhibition, this compound derivatives can induce cancer cell death through other molecular mechanisms, including the inhibition of enzymes essential for DNA replication and integrity. DNA topoisomerases are such enzymes, and their inhibitors are established anti-cancer drugs. These enzymes resolve topological problems in DNA during various cellular processes. Inhibitors of topoisomerases stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, apoptosis. While the direct inhibition of DNA topoisomerases by this compound derivatives is an area of ongoing investigation, the broader class of pyrimidine-containing compounds has been associated with this mechanism of action.

Structure-Activity Relationships for Potency and Selectivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the appended functionalities. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For FAK inhibitors based on the 2,4-diaminopyrimidine scaffold, the chlorine atom at the 5-position of the pyrimidine ring is a key feature. Modifications at other positions, such as the introduction of a fused ring, can also influence activity. In the case of RET inhibitors with a pyrazolopyrimidine core, substitutions on the pyrazole (B372694) and pyrimidine rings are critical for achieving high potency and selectivity. The ability of these molecules to form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase is a determining factor for their inhibitory activity.

Anti-Infective Properties: Antibacterial, Antifungal, Antiviral, Antimalarial, Antitubercular

In addition to their anti-cancer properties, derivatives of this compound have demonstrated a wide range of anti-infective activities, making them valuable scaffolds for the development of new antimicrobial agents.

A series of novel pyrimidine and pyrimidopyrimidine analogs have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species. Several of these compounds exhibited excellent antimicrobial activities when compared to standard drugs.

Activity against Drug-Resistant Strains

The emergence of drug-resistant pathogens is a major global health concern, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Research has shown that certain this compound derivatives are active against drug-resistant strains of bacteria and parasites. For example, novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives have been synthesized and screened for their in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. Several of these compounds showed significant antimalarial activity against both strains.

Inhibition of Microbial Enzymes

A key strategy in the development of anti-infective agents is the targeting of essential microbial enzymes that are absent or significantly different in the host. Dihydrofolate reductase (DHFR) is a well-established target for antibacterial and antiprotozoal drugs. Pyrimidine-based compounds, such as trimethoprim (B1683648), are known inhibitors of bacterial DHFR. Novel PABA-substituted pyrimidine derivatives have been designed as inhibitors of Plasmodium falciparum DHFR (Pf-DHFR), demonstrating the potential of this chemical class to target specific microbial enzymes.

| Anti-Infective Activity | Organism(s) | Example Derivative/Finding |

| Antibacterial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Novel pyrimidine and pyrimidopyrimidine analogs showed excellent activity. |

| Antifungal | Phytopathogenic fungi, Candida albicans | Various pyrimidine derivatives possess fungicidal activities. |

| Antiviral | Human Coronavirus 229E (HCoV-229E) | 4,7-disubstituted pyrimido[4,5-d]pyrimidines exhibited efficacy. |

| Antimalarial | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | PABA-substituted pyrimidine derivatives showed significant activity. |

| Antitubercular | Mycobacterium tuberculosis | 2,4-diaminopyrimidine derivatives have been identified as having anti-TB activity. |

Anti-Inflammatory and Analgesic Applications

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties, primarily through their action on key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins, is a well-established strategy for managing inflammation and pain.

Several studies have highlighted the potential of pyrimidine derivatives as selective COX-2 inhibitors. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective COX inhibitors. For instance, certain pyrimidine derivatives have shown high selectivity towards COX-2, with inhibitory activities comparable to the established drug, meloxicam (B1676189) researchgate.netnih.gov. In one study, two pyrimidine derivatives, designated L1 and L2, demonstrated potent and selective COX-2 inhibition researchgate.net.

The anti-inflammatory effects of these compounds are not limited to COX inhibition. Some derivatives also suppress the production of other inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) mdpi.comnih.gov. The multifaceted anti-inflammatory profile of these compounds makes them attractive candidates for further development.

In Vitro COX Inhibition by Pyrimidine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Derivative 3b | 19.45 ± 0.07 | 31.4 ± 0.12 | 0.62 | scbt.com |

| Derivative 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | 0.76 | scbt.com |

| Derivative 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | 1.19 | scbt.com |

| Derivative 5u | - | 1.79 | 72.73 | mdpi.com |

| Derivative 5s | - | 2.51 | 65.75 | mdpi.com |

| Celecoxib (Standard) | - | - | 78.06 | mdpi.com |

Neurological Disorders and CNS-Active Agents

The therapeutic potential of pyrimidine derivatives extends to the central nervous system (CNS). Certain fused pyrimidine systems have been explored for their neurotropic activity, including anticonvulsant and sedative effects. For example, a study on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines revealed that the nature of the substituent on the heterocyclic core significantly influences the anticonvulsant activity. Specifically, the presence of a 3,4-dichlorophenyl group was found to be beneficial for this activity.

Furthermore, the ability of certain 2-amino-4-chloro-pyrimidine derivatives to cross the blood-brain barrier, as suggested by in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies, underscores their potential as CNS-active agents. This characteristic is a critical prerequisite for drugs targeting neurological disorders. While the direct application of this compound in this context is an area of ongoing research, the broader class of pyrimidine derivatives has shown promise as anticonvulsants, sedatives, and for other CNS-related conditions.

Immunological and Immuno-oncology Applications

The immunomodulatory properties of this compound derivatives are an emerging area of interest. Certain amino derivatives of diaryl pyrimidines and azolopyrimidines have been shown to inhibit the synthesis of pro-inflammatory cytokines such as interleukin-6 (IL-6) and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages nih.gov. This activity suggests a potential role for these compounds in conditions characterized by an overactive immune response, such as acute lung injury nih.gov. By modulating the production of key inflammatory mediators, these derivatives could help to mitigate tissue damage associated with excessive inflammation. The ability to regulate immune cell activity highlights the potential of these compounds in the broader field of immunology and immuno-oncology.

Other Therapeutic Areas (e.g., Antidiabetic, Anticoagulant, Antioxidant)

The pharmacological versatility of this compound derivatives is further demonstrated by their activity in other therapeutic areas.

Antidiabetic Activity: A number of 4-amino pyrimidine derivatives have been synthesized and evaluated for their antidiabetic effects. In one study, several new 4-amino-5-cyano-6-(substituted phenyl) pyrimidines were prepared and showed promising in vivo antidiabetic activity in rats, with some compounds exhibiting efficacy comparable to the standard drug metformin. The mechanism of action for some pyrimidine derivatives involves the inhibition of the α-amylase enzyme, which plays a role in carbohydrate digestion and glucose absorption.

α-Amylase Inhibitory Activity of Pyrimidine Derivatives

| Compound | % Inhibition at 2000 µg/mL | Reference |

|---|---|---|

| SA-1 | 62.3% | |

| SA-2 | 74.1% | |

| SA-3 | 83.5% | |

| SA-4 | 69.8% | |

| SA-5 | 52.4% |

Antioxidant Activity: Several pyrimidine derivatives have been reported to possess antioxidant properties researchgate.net. They can reduce the levels of reactive oxygen species (ROS), which are implicated in cellular damage and various pathological conditions researchgate.net. Some pyrido[2,3-d]pyrimidine (B1209978) derivatives, for instance, have been shown to be potent inhibitors of lipid peroxidation, a key process in oxidative stress.

Antioxidant Activity of Pyrimidine Derivatives

| Compound | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 2a | Lipoxygenase Inhibition | 42 | |

| Derivative 2f | Lipoxygenase Inhibition | 47.5 | |

| Chalcone 1g | Lipoxygenase Inhibition | 17 |

Anticoagulant Activity: Currently, there is limited specific information available in the scientific literature regarding the anticoagulant properties of this compound derivatives.

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its protein target at a molecular level, providing insights into the structural basis of their biological activity.

For this compound derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various targets, including enzymes and receptors involved in inflammation, cancer, and microbial infections. These studies help in identifying key binding interactions and guiding the design of more potent and selective inhibitors.

Molecular docking simulations have revealed that pyrimidine derivatives engage in a variety of non-covalent interactions with their target proteins, which are crucial for their binding affinity and specificity.

Hydrogen Bonds: Hydrogen bonds are a predominant type of interaction observed in protein-ligand complexes involving pyrimidine derivatives. The amino group and nitrogen atoms within the pyrimidine ring frequently act as hydrogen bond donors and acceptors, respectively. For example, in the active site of COX-2, the SO₂NH₂ group of certain pyrazole-pyrimidine hybrids forms hydrogen bonds with key amino acid residues like His90, Arg513, and Ser353 mdpi.com. Similarly, docking studies of pyrimidine derivatives with dihydrofolate reductase (DHFR) have shown hydrogen bonding with critical residues in the active site.

Hydrophobic Interactions: The aromatic nature of the pyrimidine ring and its substituents often leads to favorable hydrophobic interactions with non-polar residues in the binding pocket of the target protein. These interactions, including van der Waals forces and pi-alkyl or pi-pi stacking, contribute significantly to the stability of the protein-ligand complex. For instance, in the binding of pyrimidine derivatives to the main protease of SARS-CoV-2, hydrophobic interactions with residues such as Leu141, His163, and Met165 have been identified.

Key Binding Interactions of Pyrimidine Derivatives with Protein Targets

| Derivative Class | Protein Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| Pyrazole-pyrimidine hybrids | COX-2 | His90, Arg513, Phe518, Ser353 | Hydrogen bonds | mdpi.com |

| 2-amino-4-chloro-pyrimidines | SARS-CoV-2 Main Protease | Cys145, Met49, Pro52, Met165 | Alkyl/pi-alkyl, Pi-Sulfur | |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | Cyclin-dependent kinase 2 (1HCK) | THR 165, GLU 12, LYS 33, THR 14 | Hydrogen bonds |